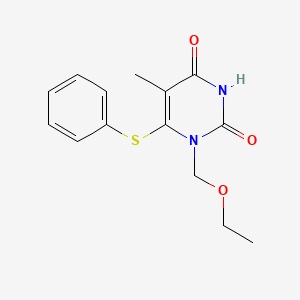

1-Ethoxymethyl-6-(phenylthio)thymine

Description

Structure

3D Structure

Properties

CAS No. |

132774-39-1 |

|---|---|

Molecular Formula |

C14H16N2O3S |

Molecular Weight |

292.36 g/mol |

IUPAC Name |

1-(ethoxymethyl)-5-methyl-6-phenylsulfanylpyrimidine-2,4-dione |

InChI |

InChI=1S/C14H16N2O3S/c1-3-19-9-16-13(10(2)12(17)15-14(16)18)20-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,15,17,18) |

InChI Key |

KXTOSKMEVPRHSY-UHFFFAOYSA-N |

Canonical SMILES |

CCOCN1C(=C(C(=O)NC1=O)C)SC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethoxymethyl 6 Phenylthio Thymine and Its Analogues

General Synthetic Routes to HEPT-Type Derivatives

The synthesis of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) and its numerous analogues generally involves a modular approach, allowing for structural diversity to be introduced at various positions of the uracil (B121893) scaffold. nih.govnih.gov These modifications are crucial for establishing structure-activity relationships (SAR) and for developing compounds with improved potency and resistance profiles. nih.govnih.govresearchgate.net

A common strategy commences with a pre-functionalized pyrimidine (B1678525) ring, which is then elaborated with the desired substituents at the N-1, C-5, and C-6 positions. Key reactions in the synthesis of HEPT-type derivatives include:

N-1 Alkylation: Introduction of the characteristic acyclic side chain at the N-1 position of the uracil ring is a critical step. This is often achieved by reacting a suitable uracil or thiouracil precursor with an appropriate alkylating agent, such as an alkoxymethyl halide.

C-6 Functionalization: The introduction of the phenylthio group or other substituents at the C-6 position is typically accomplished through lithiation of the C-6 position followed by quenching with an electrophile, such as a diaryl disulfide.

C-5 Modification: Variation at the C-5 position, often involving alkyl groups, is generally incorporated from the starting uracil or thiouracil derivative.

Thionation and Oxidative Hydrolysis: The conversion between uracil and thiouracil derivatives is a valuable tool. Thionation reagents can introduce a sulfur atom at the C-2 position, which can then be subjected to oxidative hydrolysis to revert to the uracil structure. This sequence is particularly useful in multi-step syntheses to influence reactivity or introduce specific functionalities.

These general routes provide a versatile platform for the synthesis of a wide array of HEPT analogues, facilitating the exploration of the chemical space around this important NNRTI scaffold.

Specific Synthetic Approaches to 1-Ethoxymethyl-6-(phenylthio)thymine

The synthesis of the specific compound this compound has been achieved through carefully designed reaction sequences that leverage modern synthetic methodologies.

Lithiation-Based Strategies

A prominent and efficient method for the introduction of the phenylthio group at the C-6 position of the thymine (B56734) ring involves a directed lithiation strategy. This approach utilizes a strong base, typically lithium diisopropylamide (LDA), to deprotonate the C-6 position of an N-1 substituted thymine precursor. The resulting lithiated intermediate is a powerful nucleophile that can react with a suitable electrophile.

In the synthesis of this compound, the key steps are:

Preparation of the N-1 substituted precursor, 1-(ethoxymethyl)thymine.

Lithiation of 1-(ethoxymethyl)thymine at the C-6 position using LDA in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures.

Quenching of the lithiated species with diphenyl disulfide (PhSSPh) to introduce the phenylthio group.

This lithiation-disulfide quench sequence provides a direct and high-yielding route to the target compound.

| Step | Reactants | Reagents | Product |

| 1 | 1-(Ethoxymethyl)thymine | LDA, THF | 6-Lithio-1-(ethoxymethyl)thymine |

| 2 | 6-Lithio-1-(ethoxymethyl)thymine | Diphenyl disulfide | This compound |

Alkylation Procedures

Alkylation reactions are fundamental to the synthesis of this compound, particularly for the introduction of the ethoxymethyl group at the N-1 position. A common precursor for this reaction is 6-(phenylthio)thymine (B3064602).

The alkylation is typically carried out by treating 6-(phenylthio)thymine with an ethoxymethylating agent, such as ethoxymethyl chloride, in the presence of a suitable base to deprotonate the N-1 position of the pyrimidine ring. The choice of base and reaction conditions is crucial to ensure selective N-1 alkylation over other potential sites of reaction.

| Precursor | Alkylating Agent | Base | Product |

| 6-(Phenylthio)thymine | Ethoxymethyl chloride | e.g., K₂CO₃, NaH | This compound |

Oxidative Hydrolysis Methods

While not a direct step in the primary synthesis of this compound from thymine, oxidative hydrolysis is a key transformation in the broader context of HEPT analogue synthesis, particularly when starting from thiouracil precursors. This method allows for the conversion of a 2-thiouracil (B1096) derivative to its corresponding uracil analogue.

The process generally involves the oxidation of the thiocarbonyl group at the C-2 position to a more reactive intermediate, which is then hydrolyzed to the carbonyl group of the uracil ring. Various oxidizing agents can be employed for this purpose. This methodology is particularly useful for accessing uracil derivatives that may be more challenging to synthesize directly. The reaction of 2-thiouracil with hydrogen peroxide, for instance, can lead to the formation of uracil through intermediate sulfenic, sulfinic, and sulfonic acids. nih.govnih.gov

Synthesis of Regioisomeric Analogues of 1-[(2-Hydroxyethoxy)methyl]-6-(phenylthio)thymine

The synthesis of regioisomeric analogues of HEPT, where the positions of the substituents on the pyrimidine ring are altered, has been crucial in understanding the specific structural requirements for anti-HIV activity. The synthesis of these isomers often requires bespoke synthetic routes to control the regioselectivity of the substitution reactions.

For example, the synthesis of analogues where the side chain is at a different nitrogen atom or where the phenylthio group is at a different position necessitates the use of protecting groups and carefully chosen reaction conditions to direct the substitution to the desired position. These synthetic efforts have provided valuable insights into the binding mode of HEPT derivatives within the non-nucleoside binding pocket of HIV-1 reverse transcriptase.

Molecular Mechanisms of Antiviral Activity Against Hiv 1 Reverse Transcriptase

Direct Enzyme Inhibition Profiling of 1-Ethoxymethyl-6-(phenylthio)thymine

This compound is a derivative of the well-studied NNRTI, 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT). Research into the structure-activity relationships of HEPT derivatives has demonstrated that modifications to the N-1 substituent can significantly influence antiviral potency.

Studies on a series of HEPT derivatives revealed that they are highly potent inhibitors of wild-type HIV-1 strain IIIB replication. nih.govnih.gov Specific analysis of the N-1 side chain showed that replacing the (2-hydroxyethoxy)methyl group of HEPT with an ethoxymethyl group, yielding this compound, can maintain or even slightly improve the anti-HIV-1 activity compared to the parent compound. researchgate.net This indicates that the ethoxymethyl substitution is well-tolerated and contributes effectively to the inhibitory action against HIV-1 reverse transcriptase.

| Compound | Modification from HEPT | Relative Anti-HIV-1 Activity |

|---|---|---|

| 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) | Parent Compound | Potent Inhibitor |

| This compound | Substitution of the (2-hydroxyethoxy)methyl group with an ethoxymethyl group | Activity is somewhat improved compared to HEPT. researchgate.net |

Elucidation of Binding Modes within the Reverse Transcriptase Allosteric Site

The binding of this compound and related NNRTIs occurs within the NNRTI binding pocket (NNRTIBP), a non-catalytic site. nih.govmdpi.com This pocket is situated in the palm subdomain of the p66 subunit and is characterized by its hydrophobic nature. nih.gov

Structural studies of NNRTIs like the parent compound HEPT complexed with HIV-1 RT reveal key interactions that stabilize the inhibitor within the pocket. nih.gov The binding is driven by hydrophobic interactions and hydrogen bonds with amino acid residues that line the pocket. nih.gov Critical residues involved in the binding of many NNRTIs include tyrosines at positions 181 and 188 (Y181, Y188). youtube.comnih.gov The binding of the inhibitor causes these and other residues to rearrange, effectively creating and shaping the pocket around the drug molecule. mdpi.com This induced-fit binding results in a hyper-extension of the RT's thumb subdomain, which severely restricts its motion and misaligns the primer grip, ultimately preventing the polymerase from properly binding the nucleic acid template and catalyzing DNA synthesis. youtube.comnih.gov The conformational state of the inhibitor itself, particularly the rotation around the sulfur-carbon bond, is a determinant for the precise geometry of the inhibitor-enzyme complex. nih.gov

Structure Activity Relationships Sar of 1 Ethoxymethyl 6 Phenylthio Thymine Derivatives

Impact of Substitutions at the 1-Position (Acyclic Chain)

The acyclic substituent at the N-1 position of the pyrimidine (B1678525) ring plays a pivotal role in the antiviral activity of 1-Ethoxymethyl-6-(phenylthio)thymine and its analogues. The nature of this side chain, including its length, flexibility, and the presence of specific functional groups, can significantly modulate the compound's interaction with the NNRTI binding pocket of HIV-1 reverse transcriptase.

Role of Ethoxymethyl and Benzyloxymethyl Groups

The ethoxymethyl group at the N-1 position has been a cornerstone in the design of many potent 6-(phenylthio)thymine (B3064602) derivatives. Its presence is a key feature of the highly active anti-HIV-1 agent Emivirine (formerly MKC-442), which is 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil. The seemingly subtle difference between an ethoxymethyl and a benzyloxymethyl group at this position can lead to significant variations in antiviral potency. While direct head-to-head comparisons on the exact this compound scaffold are not extensively documented in single studies, inferences can be drawn from broader research on related pyrimidine derivatives.

Influence of Alkyl and Alkyloxymethyl Substitutions

A systematic exploration of different alkyl and alkyloxymethyl substitutions at the N-1 position has revealed a clear SAR trend. The length and nature of the alkoxy group are critical for antiviral efficacy. In a study of 1-alkoxy-5-alkyl-6-(arylthio)uracils, a propoxy group at the N-1 position was identified as being optimal for enhancing anti-HIV-1 activity. nih.gov

The following table illustrates the impact of different N-1 alkoxy substituents on the anti-HIV-1 activity of 5-isopropyl-6-((3,5-dimethylphenyl)thio)uracil derivatives.

| Compound | N-1 Substituent | EC50 (µM) |

| 14 | Methoxy | >100 |

| 15 | Ethoxy | 0.81 |

| 18 | Propoxy | 0.064 |

| 19 | Butoxy | 0.28 |

| 20 | Pentyloxy | 0.36 |

| 21 | Benzyloxy | 0.49 |

EC50: 50% effective concentration for inhibiting HIV-1 replication. Data sourced from a study on 1-alkoxy-5-alkyl-6-(arylthio)uracils. nih.gov

As the data indicates, the activity peaks with the propoxy group, suggesting a specific spatial and electronic requirement for the N-1 substituent. Both shorter (methoxy) and longer (butoxy, pentyloxy) alkyl chains, as well as the bulkier benzyloxy group, resulted in reduced potency. This highlights the precise nature of the interaction within the hydrophobic pocket of the reverse transcriptase enzyme.

Effects of Terminal Hydroxyl Group and Acyclic Chain Rigidity

The presence of a terminal hydroxyl group on the N-1 acyclic chain has been a defining feature of many potent NNRTIs, including the parent compound of this class, 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT). This hydroxyl group can form crucial hydrogen bonds with amino acid residues in the NNRTI binding pocket, thereby anchoring the inhibitor and enhancing its binding affinity. The activity of acyclic nucleosides is significantly influenced by the flexibility of the side chain. While some flexibility is necessary for the molecule to adopt an optimal conformation for binding, excessive rigidity or flexibility can be detrimental. Conformational studies on related C-6 fluorinated acyclic pyrimidine derivatives have underscored the importance of the side chain's spatial orientation. The ability of the acyclic chain to mimic the ribose moiety of natural nucleosides is thought to be a factor in their mechanism of action.

Modulation of Activity via Substitutions at the 6-Position (Phenylthio and Benzyl (B1604629) Moieties)

The substituent at the C-6 position of the pyrimidine ring is another critical determinant of the antiviral activity of this class of compounds. Both phenylthio and benzyl groups have been extensively explored, and modifications to the aromatic ring of these moieties can dramatically alter the inhibitory potential through electronic and steric effects.

Aromatic Ring Substitutions and their Electronic/Steric Effects

Research has shown that substitution at the meta position of the C-6-(phenylthio) ring with a methyl group can enhance the anti-HIV-1 activity of HEPT. nih.gov Furthermore, the introduction of two methyl groups at the meta positions (3,5-dimethyl) was found to further increase the activity. nih.gov This suggests that the electronic and/or steric properties of these substituents in the meta position are favorable for interaction with the enzyme.

The following table presents data on the anti-HIV-1 activity of 1-[(2-hydroxyethoxy)methyl]thymine derivatives with various substitutions on the 6-phenylthio ring.

| Compound | 6-Position Substituent | EC50 (µM) |

| HEPT | 6-(Phenylthio) | 1.8 |

| 28 | 6-[(3,5-Dimethylphenyl)thio] | 0.26 |

| 30 | 6-[(3,5-Dimethylphenyl)thio] (2-thiothymine) | 0.22 |

EC50: 50% effective concentration for inhibiting HIV-1 replication. Data adapted from a study on HEPT analogues. nih.gov

These findings highlight the sensitivity of the NNRTI binding pocket to the substitution pattern on the 6-phenylthio moiety. The enhanced activity with 3,5-dimethyl substitution points to a specific hydrophobic interaction that stabilizes the inhibitor-enzyme complex.

Comparative Analysis of Phenylthio vs. Benzyl Analogues

The replacement of the sulfur bridge in the 6-phenylthio group with a methylene (B1212753) bridge to give a 6-benzyl analogue represents a significant structural modification. This change affects the geometry and flexibility of the substituent at the 6-position. Several studies have synthesized and evaluated 6-benzyl analogues of HEPT, allowing for a comparative analysis.

One of the most potent NNRTIs to emerge from these investigations is 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil (Emivirine). nih.gov The high potency of Emivirine and its analogues indicates that the benzyl group is a highly favorable substituent at the C-6 position. In some cases, 6-benzyl derivatives have shown superior activity compared to their 6-phenylthio counterparts, particularly when combined with optimal substitutions at the N-1 and C-5 positions of the pyrimidine ring. The choice between a phenylthio and a benzyl group at the 6-position allows for fine-tuning of the molecule's properties to achieve maximum antiviral efficacy.

Significance of Substitutions at the 5-Position

The C-5 position of the pyrimidine ring in this compound derivatives has been identified as a critical site for modification to enhance antiviral potency. Research has demonstrated that the nature and size of the substituent at this position can dramatically influence the compound's interaction with the HIV-1 reverse transcriptase enzyme.

Methyl, Ethyl, and Isopropyl Group Contributions to Potency

Initial studies with 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT), a closely related analog, established the importance of the 5-methyl group. The removal of this methyl group to yield the corresponding uracil (B121893) derivative results in a complete loss of anti-HIV-1 activity. tsijournals.com This finding underscores the essential role of a substituent at the C-5 position for biological activity.

Further investigations have revealed that replacing the 5-methyl group with larger alkyl groups, such as ethyl or isopropyl, can lead to a remarkable improvement in anti-HIV-1 activity. For instance, the 5-ethyl and 5-isopropyl derivatives of certain 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)-2-thiouracil analogs demonstrated significantly lower 50% effective concentrations (EC50) compared to the parent thymine (B56734) compound, indicating greater potency. tsijournals.com This suggests that a larger hydrophobic pocket may be present in the binding site of the reverse transcriptase enzyme, which can accommodate these bulkier substituents.

Table 1: Effect of C-5 Alkyl Substitution on Anti-HIV-1 Activity of HEPT Analogs

| Compound | C-5 Substituent | EC50 (µM) |

|---|---|---|

| 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)uracil | H | Inactive |

| 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) | Methyl | - |

| 5-ethyl-1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)-2-thiouracil | Ethyl | 0.11 - 0.12 |

| 5-isopropyl-1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)-2-thiouracil | Isopropyl | 0.059 - 0.063 |

Data sourced from tsijournals.com

Structure-Activity Relationships on Pyrimidine Moiety Substitutions (C-2, N-3, C-4)

Modifications at other positions of the pyrimidine ring, namely C-2, N-3, and C-4, have also been explored to delineate their impact on antiviral potency. These studies have revealed stringent structural requirements for optimal activity.

Substitution at the C-2 position of the pyrimidine ring has shown some promise. The replacement of the C-2 carbonyl oxygen with a sulfur atom to create a 2-thiothymine derivative of HEPT resulted in a compound with excellent activity against the HIV-1 HTLV-IIIB strain, being seven-fold more potent than the parent HEPT compound. tsijournals.com This suggests that the thione group at this position may enhance binding affinity to the reverse transcriptase enzyme.

In contrast, modifications at the N-3 and C-4 positions have generally been found to be detrimental to anti-HIV-1 activity. The synthesis of N-3-substituted derivatives of HEPT did not yield any compounds with notable antiviral activity. tsijournals.com Similarly, the introduction of a thio group at the C-4 position to create 4-thiothymine and 4-thiouracil (B160184) derivatives led to compounds that were not only inactive against HIV-1 but also exhibited significant cytotoxicity. tsijournals.com Furthermore, the conversion of the uracil ring to a cytosine or 5-methylcytosine (B146107) also resulted in a loss of antiviral activity. tsijournals.com

Table 2: Effect of Pyrimidine Moiety Substitutions in HEPT Analogs on Anti-HIV-1 Activity

| Modification | Compound Type | Anti-HIV-1 Activity (HTLV-IIIB) |

|---|---|---|

| C-2 Thio Substitution | 2-Thiothymine derivative | EC50 = 0.98 µM (Potent) |

| N-3 Substitution | N-3-substituted HEPT | Inactive |

| C-4 Thio Substitution | 4-Thiothymine/4-Thiouracil derivatives | Inactive and Cytotoxic |

| C-4 Amino Substitution | Cytosine/5-Methylcytosine derivatives | Inactive |

Data sourced from tsijournals.com

Hydrophobic and Steric Factors Governing Antiviral Potency

The antiviral potency of this compound derivatives is profoundly influenced by hydrophobic and steric factors. Quantitative structure-activity relationship (QSAR) studies have consistently shown that the anti-HIV activity of these compounds is strongly dependent on the hydrophobic character and the size of the substituents. nih.gov

The importance of hydrophobicity is evident from the impact of substitutions at various positions. For example, the enhancement of potency observed with larger alkyl groups at the C-5 position suggests a hydrophobic binding pocket. However, the relationship is not always linear, and a decrease in the hydrophobicity of substituents at certain positions has been found to be favorable for activity in some models. nih.gov This indicates that an optimal level of hydrophobicity is required for effective drug-receptor interaction and that excessive lipophilicity can be detrimental.

Steric factors also play a crucial role in determining the biological activity of these derivatives. The size and shape of the molecule must be complementary to the binding site on the HIV-1 reverse transcriptase. The detrimental effect observed with certain bulky substitutions in some QSAR models underscores the precise steric requirements of the enzyme's binding pocket. nih.gov The interplay between hydrophobic and steric effects is complex, and these factors are often interdependent. A successful inhibitor must possess the optimal combination of size, shape, and hydrophobicity to fit snugly into the binding pocket and establish effective interactions that inhibit the enzyme's function.

Preclinical Antiviral Efficacy Studies of 1 Ethoxymethyl 6 Phenylthio Thymine

Inhibition of HIV-1 Replication in Diverse Cell Culture Systems

The antiviral properties of 1-Ethoxymethyl-6-(phenylthio)thymine and its derivatives have been evaluated in various cell-based assays to model their effectiveness in key cellular targets of HIV-1.

T4-Lymphocyte and Monocyte-Macrophage Models

Research has demonstrated that derivatives of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine are highly potent inhibitors of HIV-1 replication in T-lymphocyte cell lines. asm.org Specifically, studies conducted in CEM cells, a human T4-lymphoblastoid cell line, revealed the strong anti-HIV-1 activity of these compounds. asm.org Further evaluations in MT-4 cells, another T-lymphocyte line, have also confirmed their potent inhibitory effects on HIV-1 replication. nih.gov

No specific data were found in the reviewed literature regarding the inhibitory efficacy of this compound in monocyte-macrophage models.

Determination of Effective Concentrations (EC50, EC90)

The potency of an antiviral compound is quantified by its effective concentration, with the EC50 representing the concentration required to inhibit viral replication by 50%. While direct EC50 values for this compound were not explicitly detailed in some studies, related research provides a strong indication of its potency. One study on a series of HEPT analogues found that a 2-thiothymine derivative exhibited an EC50 value of 0.98 µM against the HIV-1 HTLV-IIIB strain and was noted to be 7-fold more potent than the parent compound, this compound. nih.gov This suggests an approximate EC50 value of 6.86 µM for this compound against this strain.

Information regarding the 90% effective concentration (EC90) for this compound was not available in the reviewed scientific literature.

| Compound | Virus Strain | Cell Line | EC50 (µM) |

|---|---|---|---|

| This compound (HEPT) | HIV-1 (HTLV-IIIB) | Not Specified | ~6.86 (Calculated) |

| 2-thiothymine analogue of HEPT | HIV-1 (HTLV-IIIB) | Not Specified | 0.98 |

Selectivity Profile Against Viral Strains

A crucial aspect of antiviral drug development is ensuring the compound specifically targets the intended virus without affecting other viral species.

Specificity for HIV-1 over HIV-2 and Other Retroviruses

The HEPT class of compounds, including this compound, is recognized for its high specificity for HIV-1. As a rule, these NNRTI derivatives are described as exquisitely inhibitory against HIV-1 replication but not against HIV-2 or other retroviruses. asm.org This selectivity is a hallmark of their mechanism of action, which involves a specific interaction with the HIV-1 reverse transcriptase enzyme. asm.org Further supporting this, a study on a modified HEPT analogue demonstrated that while it was inhibitory against two different strains of HIV-1, it was insensitive to two strains of HIV-2 (LAV-2ROD and LAV-2EHO). nih.gov

| Compound Class | Activity against HIV-1 | Activity against HIV-2 |

|---|---|---|

| HEPT Derivatives | Highly Inhibitory | Insensitive/Not Inhibitory |

Synergistic Antiviral Effects with Other Antiretroviral Agents

Combination therapy is the cornerstone of modern HIV-1 treatment. Preclinical studies often explore whether a new compound can work synergistically with existing drugs to enhance viral suppression.

Combination with Nucleoside Analogues (e.g., AZT, ddC, ddI)

While direct studies on the synergistic effects of this compound with nucleoside analogues were not found, research on a very closely related compound provides relevant insight. Studies involving 5-ethyl-1-ethoxymethyl-6-(phenylthio)uracil (E-EPU), a uracil (B121893) derivative, in combination with zidovudine (AZT), a nucleoside analogue, have been conducted. These investigations found that combinations of AZT and the E-EPU derivative synergistically inhibited the replication of HIV-1 in MT-4 cells and peripheral blood lymphocytes.

No specific data regarding the synergistic or combination effects of this compound with zalcitabine (ddC) or didanosine (ddI) were identified in the reviewed literature.

Mechanisms of Viral Resistance to 1 Ethoxymethyl 6 Phenylthio Thymine Derivatives

Identification of Mutations in HIV-1 Reverse Transcriptase Conferring Resistance

Viral resistance to 1-Ethoxymethyl-6-(phenylthio)thymine and its related compounds, such as the 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) class, is driven by mutations at various sites within the HIV-1 reverse transcriptase. nih.gov The selection of specific mutations can be influenced by the particular derivative used during therapy. nih.gov For instance, when HIV-1 is cultured in the presence of different HEPT derivatives, distinct primary resistance mutations emerge. nih.gov Research has shown that single amino acid changes can lead to high levels of resistance to these compounds. nih.gov

Specific mutations within the NNRTI binding pocket are well-documented to confer resistance to E-EPT derivatives. The tyrosine at position 181 is a key residue, and its substitution with cysteine (Y181C) is a common pathway for resistance, resulting in high-level resistance to many NNRTIs. nih.govnih.gov Similarly, the substitution of tyrosine at position 188 with histidine (Y188H) has been selected by HEPT. nih.gov

Other critical substitutions include the change from valine to alanine (B10760859) at position 106 (V106A), which was selected for by the HEPT derivative E-EBU-dM. nih.gov The lysine (B10760008) to asparagine substitution at position 103 (K103N) is another prevalent mutation that reduces susceptibility. nih.gov A notable mutation selected specifically by HEPT is the proline to leucine (B10760876) change at position 236 (P236L). nih.gov This particular mutation confers high resistance to HEPT derivatives but may not cause broad cross-resistance to other NNRTI classes. nih.gov

The table below summarizes key single-point mutations in HIV-1 RT that confer resistance to HEPT derivatives.

| Original Amino Acid | Position | Mutant Amino Acid | Selected By / Associated With | Level of Resistance | Reference |

| Tyrosine (Y) | 181 | Cysteine (C) | HEPT derivative (NSC 648400) | High | nih.govnih.gov |

| Proline (P) | 236 | Leucine (L) | HEPT | High (>20-fold) | nih.gov |

| Tyrosine (Y) | 188 | Histidine (H) | HEPT | Markedly decreased sensitivity | nih.gov |

| Valine (V) | 106 | Alanine (A) | HEPT derivative (E-EBU-dM) | Markedly decreased sensitivity | nih.gov |

| Lysine (K) | 103 | Asparagine (N) | General NNRTI resistance | High (>20-fold) | nih.govnih.gov |

The NNRTI-binding pocket (NNRTI-BP) is a hydrophobic, allosteric site on the p66 subunit of the HIV-1 RT. nih.gov In its unliganded state, this pocket exhibits significant plasticity and is not locked into a single conformation. nih.gov The binding of an NNRTI induces conformational changes that stabilize the pocket and distort the enzyme's catalytic site, particularly the highly conserved YMDD motif, thereby inhibiting DNA polymerization. nih.govnih.gov

Resistance mutations, whether single or multiple, alter the conformation of this binding pocket. nih.gov These changes can affect the shape, size, or flexibility of the pocket, which in turn weakens the interaction with the inhibitor. nih.govnih.gov The accumulation of multiple mutations can lead to more profound conformational changes, resulting in higher levels of resistance. These alterations can disrupt the precise positioning of the inhibitor or change the dynamics of the enzyme domains, ultimately compromising the inhibitory activity of the HEPT class of compounds. nih.govnih.gov

Analysis of Cross-Resistance Patterns with Other NNRTI Classes

Cross-resistance is a phenomenon where a mutation conferring resistance to one drug also confers resistance to other drugs in the same class. For HEPT derivatives, the pattern of cross-resistance is highly dependent on the specific mutation.

The Y181C mutation, for example, results in broad cross-resistance to many other non-nucleoside inhibitors, including nevirapine (B1678648) and TIBO derivatives. nih.govnih.gov Similarly, virus strains with the Y188H or V106A mutations also showed cross-resistance to other HIV-1-specific inhibitors. nih.gov

In contrast, the P236L mutation, while conferring strong resistance to HEPT and its derivatives, does not result in significant cross-resistance to other classes of NNRTIs. nih.gov Interestingly, the virus isolate with the P236L mutation exhibited enhanced sensitivity (5- to 10-fold) to thiazolobenzimidazole, a different type of NNRTI. nih.gov This demonstrates that the impact of a resistance mutation can be highly specific to the chemical structure of the inhibitor.

The table below outlines the cross-resistance profiles for key mutations associated with HEPT derivative resistance.

| Mutation | Cross-Resistance to other NNRTIs (e.g., TIBO, Nevirapine) | Cross-Resistance to other HEPT Derivatives | Reference |

| Y181C | Yes (Broad) | Yes | nih.govnih.gov |

| P236L | No (or limited) | Yes | nih.gov |

| Y188H | Yes | Yes | nih.gov |

| V106A | Yes | Yes | nih.gov |

Strategies for Overcoming Resistance Development through Structural Modification

A primary strategy to combat drug resistance is the rational design and structural modification of existing inhibitors. By altering the chemical structure of the HEPT scaffold, researchers aim to develop new derivatives that can effectively bind to and inhibit mutated RT enzymes.

Studies have shown that certain structural modifications can restore or maintain activity against resistant strains. For example, the introduction of a 3,5-dimethylbenzyl or 3,5-dimethylphenylthio group at the C6 position of the uracil (B121893) ring, as seen in compounds like 5-ethyl-1-ethoxymethyl-6-(3,5-dimethylbenzyl)uracil, resulted in derivatives that remain active against a majority of single-mutation NNRTI-resistant viruses. nih.govnih.govscispace.com These modifications likely allow the inhibitor to adapt to the altered conformation of the NNRTI binding pocket in mutant enzymes.

Computational Modeling and Drug Design Approaches for 1 Ethoxymethyl 6 Phenylthio Thymine Analogues

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design for 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) derivatives, the class to which 1-Ethoxymethyl-6-(phenylthio)thymine belongs. These studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity, typically their ability to inhibit the HIV-1 reverse transcriptase (RT) enzyme. scholarsresearchlibrary.comnih.gov By identifying the key structural features that govern activity, QSAR models guide the synthesis of more potent inhibitors. scholarsresearchlibrary.com

Both linear and non-linear models have been employed to develop QSARs for HEPT analogues and other non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Multiple Linear Regression (MLR): MLR is a widely used linear technique to model the relationship between a set of independent variables (molecular descriptors) and a dependent variable (biological activity). nih.govnih.gov For HEPT derivatives, MLR models have successfully identified key hydrophobic and steric factors that influence their anti-HIV activity. nih.govnih.gov For instance, a study on 107 HEPT derivatives used MLR to demonstrate the strong dependence of activity on factors like hydrophobicity and the geometry of substituents. nih.gov Another study on 103 analogues also utilized MLR to derive QSARs. nih.gov

Non-Linear Models: As the relationship between structure and activity is often complex and non-linear, various non-linear models are also applied.

Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure of biological neural networks. They are particularly effective at modeling complex, non-linear relationships. nih.gov In a comparative study of 103 HEPT analogues, a 4-5-1 ANN model yielded a higher correlation coefficient (r = 0.92) than the corresponding MLR model, indicating its superior ability to capture the intricate structure-activity landscape. nih.gov Other studies on NNRTIs have also shown that ANN models can be superior to linear models based on external validation. tandfonline.comnih.gov

Support Vector Machine (SVM) and Back Propagation Neural Network (BPNN): In a study on substituted phenyl-thio-thymine analogues, non-linear methods like SVM and BPNN outperformed MLR. The SVM model achieved a correlation coefficient (R) of 0.929, slightly better than the BPNN (R=0.928) and the MLR model (R=0.915), demonstrating the robustness of non-linear approaches. rsc.org

The statistical quality of these models is crucial for their predictive power. Key parameters from various studies are often presented to validate the models.

| Model | Method | R (Correlation Coefficient) | R² (Coefficient of Determination) | Validation R (Test Set) | Validation R² (Test Set) |

|---|---|---|---|---|---|

| MLR | Linear | 0.915 | 0.837 | 0.833 | 0.694 |

| BPNN | Non-Linear | 0.928 | 0.861 | 0.841 | 0.707 |

| SVM | Non-Linear | 0.929 | 0.863 | 0.846 | 0.716 |

The success of any QSAR model depends on the selection of appropriate molecular descriptors. These numerical values, calculated from the molecular structure, encode physicochemical, topological, or geometrical properties. scholarsresearchlibrary.comroutledge.com For HEPT derivatives, a wide array of descriptors has been found to be significant. scholarsresearchlibrary.comnih.gov

Physicochemical Descriptors: These describe properties like hydrophobicity and steric effects. The Hansch constant (for hydrophobicity) and the Taft steric constant have been shown to be critical for the anti-HIV activity of HEPT derivatives. nih.gov Hydrophobicity (S log P) and polarity (dipole moment, µ) are often deciding factors in improving antiviral activity. rsc.org

Topological Indices: These are numerical descriptors derived from the graph representation of a molecule. researchgate.nettaylorfrancis.com They characterize molecular size, shape, and branching. scholarsresearchlibrary.com Several topological indices have been instrumental in building predictive QSAR models for HEPT analogues. scholarsresearchlibrary.comnih.gov

3D and Geometrical Descriptors: These descriptors account for the three-dimensional arrangement of the molecule. The molecular volume (Vx) and the Verloop parameter (related to substituent dimensions) have been identified as important geometric factors. nih.gov Other significant descriptors include the Folding degree index (FDI) and the sum of geometrical distances between specific atoms. scholarsresearchlibrary.com

| Descriptor Type | Specific Descriptor Example | Significance/Property Encoded | Reference |

|---|---|---|---|

| Physicochemical | Hansch constant (π) / S log P | Hydrophobicity of substituents | nih.gov, rsc.org |

| Physicochemical | Dipole Moment (µ) | Polarity of the molecule | rsc.org |

| Topological | Molecular Connectivity Index (e.g., ¹χᴺ) | Molecular branching and complexity | nih.gov |

| Topological | Balaban Index (J) | Describes molecular topology | rsc.org |

| Geometrical | Taft Steric Constant (Es) | Steric bulk of substituents | nih.gov |

| Geometrical | Verloop Parameter (B1) | Smallest width value of a substituent | nih.gov |

| Geometrical | Folding Degree Index (FDI) | Molecular shape and folding | scholarsresearchlibrary.com |

| Functional Group | Number of H-bond acceptors (N, O, F) | Potential for hydrogen bonding | scholarsresearchlibrary.com |

Molecular Docking and Dynamics Simulations to Predict Binding Modes

Molecular docking and molecular dynamics (MD) simulations are powerful structure-based design tools used to investigate how ligands like this compound analogues interact with their biological target, the HIV-1 reverse transcriptase. nih.govnih.gov These methods predict the preferred binding orientation (pose) and affinity of a molecule within the non-nucleoside inhibitor binding pocket (NNIBP) of the enzyme. sums.ac.irnih.gov

Docking studies on related NNRTI scaffolds have identified key amino acid residues within the NNIBP that are crucial for binding. These often include Lys101, Tyr181, Tyr188, Trp229, and Phe227. researchgate.net By predicting these interactions, researchers can understand the mechanism of inhibition and rationally design modifications to enhance binding affinity. nih.gov

Following docking, MD simulations can be performed to assess the stability of the predicted ligand-protein complex over time. nih.govacs.org MD simulations provide insights into the dynamic nature of the interactions and the conformational changes that may occur upon ligand binding. acs.orgnih.gov This information is critical for refining lead compounds and predicting their behavior in a biological environment. For example, MD simulations can reveal how mutations in the RT enzyme affect inhibitor binding, which is crucial for overcoming drug resistance. nih.gov

Rational Drug Design Strategies

The insights gained from QSAR, docking, and MD simulations feed into various rational drug design strategies aimed at creating novel analogues with superior properties. nih.govmdpi.com The overarching goal is to use the knowledge of the target structure and ligand interactions to design molecules with improved efficacy, selectivity, and pharmacokinetic profiles. nih.govumn.edu

One advanced strategy in anti-HIV therapy is the development of Designed Multiple Ligands (DMLs). nih.gov A DML is a single chemical entity engineered to interact with multiple targets, or multiple sites on a single target. nih.govnih.gov In the context of HIV, this could mean a single molecule that inhibits both reverse transcriptase and another viral enzyme like protease or integrase. nih.gov The primary advantage of this approach is the potential to simplify treatment regimens and reduce the likelihood of drug resistance, a major challenge in HIV therapy. nih.gov While the rational design of DMLs is complex, it represents a promising frontier for developing more robust antiretroviral drugs. nih.govnih.gov

Molecular hybridization is a rational design strategy that involves covalently linking two or more distinct pharmacophores (active structural units) to create a new hybrid molecule. nih.govresearchgate.netmdpi.com The goal is to produce a compound that combines the beneficial properties of its parent fragments, potentially leading to enhanced potency, a broader spectrum of activity against resistant strains, or improved pharmacokinetic properties. nih.govresearchgate.net

This technique has been successfully applied to the design of new NNRTIs. nih.gov For example, by combining structural elements of different NNRTI classes, researchers have developed novel compounds with excellent activity against wild-type HIV-1 and clinically relevant mutant strains. nih.govresearchgate.net The design of such hybrids is often guided by superimposing the crystal structures of different inhibitors bound to the RT enzyme, allowing for the identification of key interaction points to incorporate into the new molecule. nih.gov This approach is a powerful tool for evolving existing scaffolds like that of this compound to combat viral resistance.

Development of Multifunctional Molecules and Dual Inhibitors (e.g., RT and Integrase)

The pursuit of more effective and simplified treatment regimens for HIV-1 has led to the exploration of multifunctional molecules, particularly dual inhibitors that can simultaneously target two crucial viral enzymes: reverse transcriptase (RT) and integrase (IN). nih.govnih.govfrontiersin.org This approach aims to address the challenges of drug resistance and the complexities associated with multi-drug therapies. nih.govnih.govfrontiersin.org A promising strategy in this domain has been the rational design of dual inhibitors derived from existing potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as analogues of this compound. nih.gov

The core concept revolves around modifying the chemical scaffold of a known inhibitor to introduce functionalities that enable it to bind to and inhibit a second distinct target. nih.gov For pyrimidine-based NNRTIs like the this compound series, the focus has been on incorporating features necessary for integrase inhibition without significantly compromising their potent anti-RT activity. nih.gov

A key structural requirement for many integrase inhibitors is the ability to chelate metal ions (typically Mg2+) in the enzyme's active site. nih.gov This is often achieved through a specific pharmacophore, such as a diketo acid (DKA) moiety. nih.gov Computational modeling and structure-based drug design have been instrumental in guiding the modification of this compound analogues to integrate this capability. nih.gov

One notable approach involved the minimal chemical modification of the pyrimidine (B1678525) ring of a 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) analogue. nih.gov Specifically, the introduction of a hydroxyl group at the N-3 position of the pyrimidine-2,4-dione structure was investigated. nih.gov This N-3 hydroxylation creates an N-hydroxyimide functionality, which, together with the adjacent carbonyl groups, forms a chelating triad (B1167595) capable of binding to the metal ions in the integrase active site. nih.gov

Molecular modeling studies, utilizing techniques like molecular docking with software such as Glide, were employed to validate this design in silico. nih.gov These computational models demonstrated that the N-3 hydroxylated pyrimidine could effectively mimic the essential chelating function of a DKA pharmacophore. nih.govnih.gov Furthermore, the modeling indicated that this modification would not drastically alter the compound's conformation, thus preserving its ability to bind to the NNRTI binding pocket of reverse transcriptase. nih.gov

Preliminary structure-activity relationship (SAR) studies of these novel dual-acting compounds have yielded critical insights. nih.gov The N-3 hydroxyl group was found to be essential for conferring integrase inhibitory activity. nih.gov Interestingly, these studies also revealed that for integrase binding, the benzyl (B1604629) group on the N-1 side chain played a more significant role than the substituent at the C-6 position of the pyrimidine ring. nih.gov

Further research into this class of compounds has explored the impact of the linker connecting the pyrimidine core to the integrase-inhibiting moiety. nih.gov To achieve optimal dual inhibition of both RT and integrase with HEPT derivatives, it was determined that the linker between the pyrimidine ring and a diketo acid pharmacophore should ideally be two to three atoms in length. nih.gov

The development of these dual inhibitors from the this compound scaffold exemplifies a successful "design-in" strategy, where functionalities for a second target are intelligently engineered into an existing potent inhibitor scaffold. nih.gov This approach holds significant promise for creating single-molecule therapies that could simplify treatment, potentially improve patient adherence, and offer a new line of defense against drug-resistant HIV-1 strains. nih.govnih.govfrontiersin.org

Table of Inhibitory Activities

Below is an interactive table summarizing the conceptual progression from a parent NNRTI to a designed dual inhibitor.

| Compound Name | Parent Scaffold | Key Modification | Targeted Enzymes | Design Rationale |

| This compound Analogue | 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine | None | Reverse Transcriptase | Potent and selective inhibition of HIV-1 reverse transcriptase. nih.govnih.govnih.gov |

| N-3 Hydroxylated Pyrimidine-2,4-dione Derivative | 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine | N-3 Hydroxylation | RT and Integrase | Introduction of a metal-chelating triad (N-hydroxyimide) to inhibit integrase while maintaining the NNRTI pharmacophore for RT inhibition. nih.gov |

| HEPT-DKA Hybrid | 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine | Fusion with a Diketo Acid (DKA) | RT and Integrase | Fusing the NNRTI scaffold with a classic integrase inhibitor pharmacophore (DKA) to achieve dual activity. nih.gov |

Development of Advanced Hept Type Derivatives and Analogs

Evolution of the HEPT Family of NNRTIs

The journey of the HEPT family began with the discovery of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine as a lead compound and the first of its class of NNRTIs in 1989. researchgate.netnih.gov This initial scaffold provided a foundation for extensive structure-activity relationship (SAR) studies aimed at optimizing its antiviral efficacy. nih.govresearchgate.net Researchers systematically modified various positions of the pyrimidine (B1678525) ring and its substituents to identify more potent analogs. researchgate.netresearchgate.net

A key breakthrough in this evolution was the modification of the N-1 side chain. Substitution of the original 1-(2-hydroxyethoxy)methyl group with an ethoxymethyl group led to the synthesis of 1-Ethoxymethyl-6-(phenylthio)thymine . This modification significantly potentiated the anti-HIV-1 activity of the parent compound. nih.gov Further investigations revealed that substitutions on the C-5 position of the pyrimidine ring and the C-6 phenyl ring were also critical for activity. nih.gov For instance, replacing the C-5 methyl group with larger alkyl groups like ethyl or isopropyl markedly enhanced antiviral potency. nih.govnih.gov Similarly, introducing methyl groups at the meta positions of the C-6 phenylthio ring further increased the inhibitory activity against HIV-1 replication. nih.gov These systematic modifications transformed the initial lead into a family of highly potent NNRTIs, demonstrating the value of iterative drug design. researchgate.net

Table 1: Evolution of HEPT Derivatives and Anti-HIV-1 Activity

| Compound Name | N-1 Substituent | C-5 Substituent | C-6 Substituent | Anti-HIV-1 Activity (EC₅₀ in µM) |

|---|---|---|---|---|

| 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) | (2-hydroxyethoxy)methyl | Methyl | Phenylthio | >1 |

| This compound | Ethoxymethyl | Methyl | Phenylthio | 0.33 nih.gov |

| 5-Ethyl-1-(ethoxymethyl)-6-(phenylthio)uracil | Ethoxymethyl | Ethyl | Phenylthio | 0.019 nih.gov |

| 5-Isopropyl-1-(ethoxymethyl)-6-(phenylthio)uracil | Ethoxymethyl | Isopropyl | Phenylthio | 0.012 nih.gov |

| 6-[(3,5-Dimethylphenyl)thio]-1-[(2-hydroxyethoxy)methyl]thymine | (2-hydroxyethoxy)methyl | Methyl | (3,5-Dimethylphenyl)thio | 0.26 nih.gov |

MKC-442 (Emivirine) as a Prominent HEPT Derivative

Among the many derivatives that emerged from the HEPT family, MKC-442 (Emivirine) became one of the most prominent. mdpi.com While it failed to gain regulatory approval due to insufficient efficacy in human trials, it served as an important proof of concept and a stepping stone for the development of other related antiviral drugs. researchgate.net

MKC-442, chemically known as 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil, incorporates several of the optimized features identified during the evolution of the HEPT scaffold. mdpi.comresearchgate.net It features the potent 1-ethoxymethyl side chain and a C-5 isopropyl group. However, it deviates from the direct lineage of This compound by replacing the 6-phenylthio group with a 6-benzyl group. mdpi.com This modification was part of the extensive exploration of substituents at the C-6 position to improve the drug's interaction with the NNRTI binding pocket of the HIV-1 reverse transcriptase. researchgate.net

The development of MKC-442 and its own family of analogs, such as TNK-651 and GCA-186, highlighted a strategy to combat drug resistance. mdpi.comresearchgate.net For example, GCA-186, an analog of MKC-442, was designed with additional 3',5'-dimethyl substituents on the benzyl (B1604629) ring to form closer contacts with conserved residues in the binding pocket, thereby improving its activity against common drug-resistant viral strains. researchgate.net Although structurally distinct from the phenylthio-containing compounds, the development of Emivirine was a direct result of the foundational SAR knowledge gained from the broader HEPT family. researchgate.netmdpi.com

Dihydro-alkoxy-benzyl-oxopyrimidine (DABO) Family and its Relationship to HEPTs

The dihydro-alkoxy-benzyl-oxopyrimidine (DABO) derivatives represent another significant class of NNRTIs that share a historical and structural relationship with the HEPT family. researchgate.netnih.gov Since their emergence in 1992, DABOs have been extensively studied, leading to compounds with potent anti-HIV-1 activity. nih.govnih.gov

Like HEPT derivatives, DABOs bind to the allosteric site of HIV-1 reverse transcriptase. nih.gov The structure-activity relationships of certain DABO series have shown a closer correlation to HEPTs than to other DABOs. nih.gov This relationship is underscored by molecular modeling studies which have shown a fair superimposition of the binding modes of specific DABO compounds and HEPT analogs like TNK-651 within the reverse transcriptase enzyme of both wild-type and mutant HIV-1 strains. nih.gov

The extensive research into HEPTs significantly influenced the development of the DABO family. researchgate.net This influence is evident in the strategic hybridization of the two scaffolds. Researchers have created HEPT/DABO hybrids where the benzyl portion typical of DABOs was replaced by the isosteric phenylthio moiety from the HEPT family. nih.gov This cross-pollination of structural motifs demonstrates the interconnectedness of these NNRTI families and the continuous effort to leverage successful pharmacophores in novel chemical arrangements to enhance antiviral properties. researchgate.net

Bifunctional Inhibitors Targeting Multiple Viral Enzymes

A sophisticated strategy in modern drug design is the creation of bifunctional or dual inhibitors, where a single molecule is engineered to inhibit two different targets in the viral lifecycle. This approach can potentially increase efficacy, reduce the likelihood of drug resistance, and improve patient adherence compared to combination therapies involving multiple drugs.

The HEPT scaffold, including the core structure of This compound , has served as a foundation for developing such multi-target agents. researchgate.net A notable example is the rational design of dual inhibitors that target both HIV reverse transcriptase (RT) and integrase (IN). researchgate.net These bifunctional compounds were created by merging the pharmacophore of a HEPT-based NNRTI with a diketoacid (DKA) moiety, which is known to inhibit the integrase enzyme. researchgate.net

In these hybrid molecules, the HEPT portion is designed to occupy the NNRTI binding pocket of the reverse transcriptase, while the linked DKA portion extends out to engage the active site of integrase. researchgate.net Docking studies have confirmed this intended binding mode, showing that the DKA group is positioned at the protein/solvent interface without disrupting the binding of the core NNRTI structure. researchgate.net This molecular hybridization strategy has yielded compounds with potent inhibitory activity against both enzymes, representing a promising avenue for developing next-generation antiretroviral drugs with multiple mechanisms of action. researchgate.net

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of 1-Ethoxymethyl-6-(phenylthio)thymine as a non-nucleoside reverse transcriptase inhibitor (NNRTI)?

- Methodological Answer : The compound binds to a hydrophobic pocket in HIV-1 reverse transcriptase (RT), inducing conformational changes that inhibit the enzyme’s ability to synthesize viral DNA. This is validated via X-ray crystallography and enzymatic assays measuring RT inhibition (EC50 values). For example, HEPT analogs like compound 2 (EC50 = 63 nM) show competitive inhibition kinetics compared to earlier derivatives .

Q. What standard in vitro assays are used to evaluate the inhibitory potency of this compound?

- Methodological Answer :

Enzymatic RT inhibition assays : Measure IC50/EC50 using purified HIV-1 RT and radiolabeled nucleotides.

Cell-based antiviral assays : Quantify viral replication inhibition in MT-4 or PBMC cultures (e.g., EC50 = 63 nM for compound 2 in MT-4 cells) .

Cytotoxicity assays : Determine selectivity indices (SI = CC50/EC50) to assess therapeutic windows .

Q. How does the structural configuration of ethoxymethyl and phenylthio groups influence binding affinity?

- Methodological Answer : The ethoxymethyl group at C-1 enhances solubility and hydrogen bonding with RT residues (e.g., Lys101), while the phenylthio group at C-6 engages in π-π stacking with aromatic residues (e.g., Tyr181). Computational docking (e.g., AutoDock Vina) and mutagenesis studies validate these interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize C-5 and C-6 substitutions in HEPT derivatives?

- Methodological Answer :

C-5 modifications : Introduce cyclopropyl or branched alkyl groups to enhance steric hindrance against RT mutations (e.g., Y181C). Cyclopropyl derivatives show improved selectivity (SI > 1,000) .

C-6 substitutions : Replace phenylthio with naphthalene or heterocyclic rings to improve hydrophobic interactions. QSAR models (e.g., SVM, random forest) prioritize descriptors like logP and polar surface area .

- Example Table :

| Substituent (C-5/C-6) | EC50 (nM) | SI |

|---|---|---|

| Isopropyl/Phenylthio | 63 | 585 |

| Cyclopropyl/Naphthalene | 28 | 1,200 |

Q. What computational strategies resolve contradictions between in vitro potency and in vivo efficacy?

- Methodological Answer :

Pharmacokinetic modeling : Predict bioavailability and protein binding using ADMET predictors (e.g., SwissADME).

Metabolite profiling : Use LC-MS/MS to identify oxidative metabolites that reduce efficacy.

Resistance profiling : Test against mutant RT strains (e.g., K103N, Y181C) via site-directed mutagenesis .

Q. How can machine learning (ML) models improve anti-HIV activity predictions for HEPT analogs?

- Methodological Answer :

Descriptor selection : Use Dragon software to calculate 3D-MoRSE descriptors or quantum chemical charges.

Model training : Apply radial basis function (RBF) kernels in SVM or random forest algorithms to achieve R² > 0.3.

Validation : Cross-validate against experimental EC50 data from >100 HEPT derivatives .

Q. What experimental designs address low selectivity indices in HEPT derivatives?

- Methodological Answer :

Crystallographic fragment screening : Identify auxiliary binding pockets near the NNRTI pocket.

Prodrug strategies : Mask polar groups (e.g., hydroxyl) with ester linkages to enhance cell permeability.

Combination therapy : Pair with nucleoside inhibitors (e.g., tenofovir) to reduce resistance .

Data Analysis and Validation

Q. How should researchers analyze discrepancies in EC50 values across independent studies?

- Methodological Answer :

Meta-analysis : Normalize data using Z-score transformations to account for assay variability.

Replicate key experiments : Use standardized RT inhibition protocols (e.g., NIH AIDS Reagent Program guidelines).

Cross-lab validation : Collaborate to test compounds under identical conditions .

Q. What spectroscopic techniques characterize structural stability under physiological conditions?

- Methodological Answer :

UV-Vis spectroscopy : Monitor thymine ring integrity at λ = 260 nm in pH 7.4 buffers.

NMR titration : Track conformational changes in DMSO-d6/PBS mixtures.

DSC/TGA : Assess thermal degradation profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.